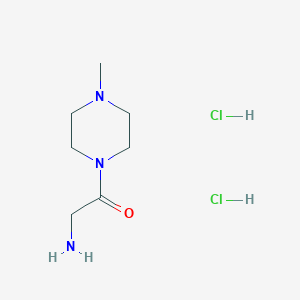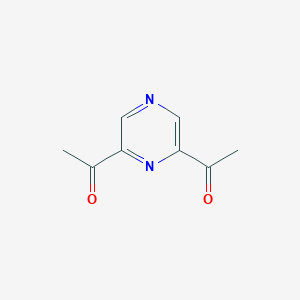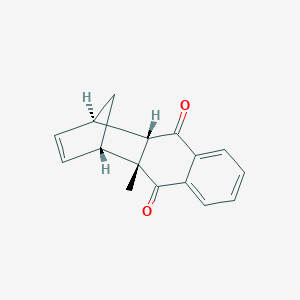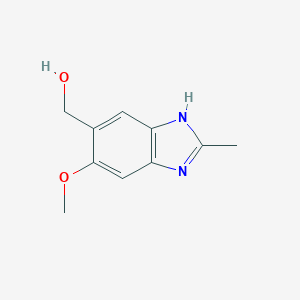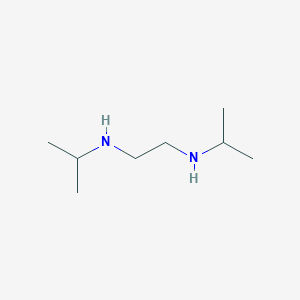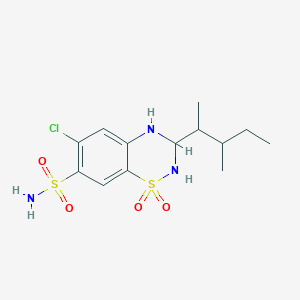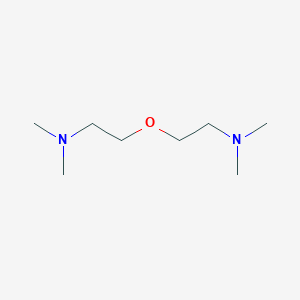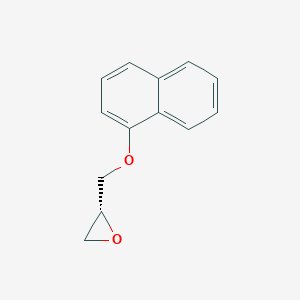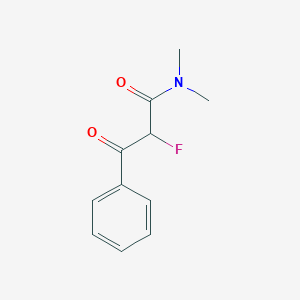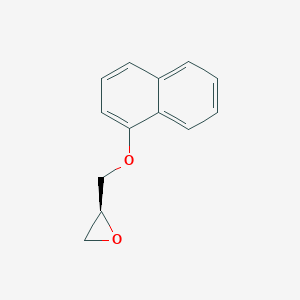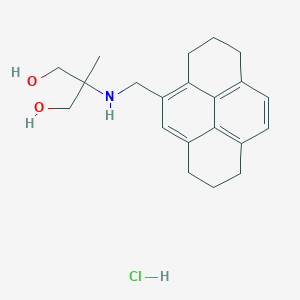
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Pyr-1 and is synthesized through a specific method.
作用机制
The mechanism of action of Pyr-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Pyr-1 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
生化和生理效应
Pyr-1 has been shown to have various biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. Pyr-1 can also inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, Pyr-1 can modulate the immune response and can enhance the activity of natural killer cells, which are involved in the destruction of cancer cells.
实验室实验的优点和局限性
One of the main advantages of Pyr-1 is its reproducibility, making it suitable for large-scale production. Additionally, Pyr-1 has a high purity and can be easily characterized using various analytical techniques. However, one of the limitations of Pyr-1 is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for Pyr-1 research. One potential application is in the development of novel cancer therapies. Pyr-1 can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Additionally, Pyr-1 can be further modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Another potential application is in the development of antiviral agents. Pyr-1 can be further studied to identify its mechanism of action against viruses and to optimize its antiviral activity. Finally, Pyr-1 can be studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pyr-1's neuroprotective effects can be further characterized, and its potential therapeutic applications can be explored.
Conclusion:
In conclusion, Pyr-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been shown to exhibit antitumor, antiviral, and neuroprotective properties. Pyr-1 has potential applications in cancer therapy, antiviral drug development, and neurodegenerative disease research. Further research is needed to fully understand the mechanism of action of Pyr-1 and to optimize its potential applications.
合成方法
Pyr-1 is synthesized through a specific method that involves the reaction of 1,3-propanediol with 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-amine in the presence of hydrochloric acid. The reaction is carried out at a specific temperature and pressure to obtain the desired compound. The synthesis method is reliable and reproducible, making it suitable for large-scale production.
科学研究应用
Pyr-1 has potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been shown to exhibit antitumor properties and can inhibit the growth of cancer cells. Pyr-1 also has potential applications as an antiviral agent and can inhibit the replication of certain viruses. Additionally, Pyr-1 has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
属性
CAS 编号 |
133550-87-5 |
|---|---|
产品名称 |
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride |
分子式 |
C21H28ClNO2 |
分子量 |
361.9 g/mol |
IUPAC 名称 |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-21(12-23,13-24)22-11-17-10-16-6-2-4-14-8-9-15-5-3-7-18(17)20(15)19(14)16;/h8-10,22-24H,2-7,11-13H2,1H3;1H |
InChI 键 |
SDKDIEQWWJOVPN-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
规范 SMILES |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
其他 CAS 编号 |
133550-87-5 |
同义词 |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methyl-propane-1,3-di ol hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



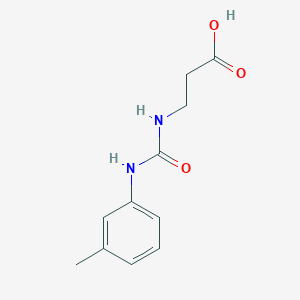
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
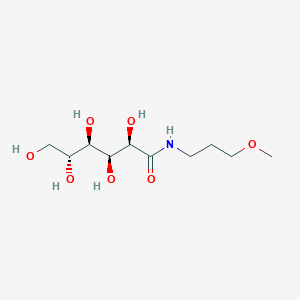
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
